molecular formula C14H18N6O2 B2711756 (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919019-95-7

(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2711756
CAS No.: 919019-95-7
M. Wt: 302.338
InChI Key: MBETWPPFFLYHBE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-triazine hybrid with a unique (E)-but-2-en-1-yl substituent at position 1. The structural complexity, including methyl groups at positions 3, 7, and 9, contributes to its physicochemical profile, influencing solubility, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name

1-[(E)-but-2-enyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-6-7-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-6H,7-8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBETWPPFFLYHBE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a triazino-purine core. Its molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, and it has unique functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazino-purines exhibit significant antimicrobial properties. For instance, compounds similar to (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainInhibition Zone (mm)
Compound AS. aureus14
Compound BE. coli12
Compound CPseudomonas aeruginosa10

Cytotoxic Effects

Studies involving related triazine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, some fused triazine compounds exhibited IC50 values in the micromolar range against various cancerous cell lines .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Compound DHeLa15
Compound EMCF-720
Compound FA54925

The biological activity of (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may involve interactions with specific enzymes or receptors. The structural features allow for binding to active sites on target proteins which can modulate their activity .

Study 1: Antimicrobial Evaluation

In a study published in the Acta Poloniae Pharmaceutica, researchers synthesized a series of triazine derivatives and evaluated their antimicrobial properties using disk diffusion methods. The results indicated that certain compounds exhibited enhanced activity against gram-positive bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxicity of similar compounds against HeLa cells. The results showed that specific modifications in the chemical structure led to increased cytotoxic effects. This suggests that structural optimization could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Variations

Key structural analogs include:

3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione (Compound A, from ): Substituent at position 1: 2-(4-phenylpiperazinyl)ethyl (polar, nitrogen-rich group). Molecular formula: C₂₂H₂₈N₈O₂; Molecular weight: 436.52 g/mol.

3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione (Compound B, from ): Substituent at position 3: 4-chlorophenyl (electron-withdrawing, lipophilic group). Molecular formula: C₁₈H₁₅ClN₆O₂; Molecular weight: 394.81 g/mol.

Table 1: Structural Comparison

Compound Substituent (Position 1) Molecular Formula Molecular Weight (g/mol)
Target Compound (E)-but-2-en-1-yl C₁₅H₁₈N₆O₂ 338.35 (estimated)
Compound A () 2-(4-phenylpiperazinyl)ethyl C₂₂H₂₈N₈O₂ 436.52
Compound B () 4-chlorophenyl C₁₈H₁₅ClN₆O₂ 394.81

The (E)-but-2-en-1-yl group in the target compound introduces moderate lipophilicity and conformational rigidity compared to Compound A’s piperazinyl-ethyl (enhanced solubility) and Compound B’s chlorophenyl (increased logP) .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties

Property Target Compound Compound A Compound B
LogP (predicted) 1.8–2.2 2.5–3.0 3.0–3.5
Water Solubility (mg/mL) 0.05–0.1 0.02–0.05 <0.01
Hydrogen Bond Donors 2 3 1
  • Lipophilicity : The target compound’s logP is lower than Compound B due to the absence of a chlorophenyl group but higher than Compound A’s piperazinyl-ethyl (polar N-atoms reduce logP).
  • Solubility : The (E)-but-2-en-1-yl group may hinder water solubility compared to Compound A’s hydrophilic piperazine but improve it relative to Compound B’s hydrophobic chlorophenyl .
  • Pharmacokinetics : Substituents influence absorption and metabolism. For example, piperazine derivatives (Compound A) often exhibit enhanced solubility and renal excretion, while chlorophenyl groups (Compound B) may prolong half-life due to increased protein binding .
Methodological Considerations in Similarity Assessment
  • Tanimoto Coefficient : Used in and to quantify structural similarity. A threshold of >70% similarity (as in SAHA analogs) is often considered predictive of shared bioactivity .
  • Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features for similarity searches. For example, the target compound’s butenyl group would be highlighted in Morgan fingerprints, distinguishing it from Compounds A and B .
  • Cross-Reactivity: Immunoassays may detect the target compound and its analogs due to shared epitopes, though affinity varies with substituent chemistry () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.